(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride
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Overview
Description
(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyquinolin-3-yl)methanesulfonyl chloride typically involves the reaction of 2-hydroxyquinoline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
(2-Hydroxyquinolin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyquinolin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A precursor to (2-Hydroxyquinolin-3-yl)methanesulfonyl chloride, used in the synthesis of various quinoline derivatives.
4-Hydroxyquinoline: Another quinoline derivative with similar chemical properties and applications.
Quinoline-2,4-dione: A compound with a similar quinoline core structure, used in medicinal chemistry and organic synthesis.
Uniqueness
This compound is unique due to its methanesulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
Molecular Formula |
C10H8ClNO3S |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c11-16(14,15)6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) |
InChI Key |
YTQHDEHJCOVGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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